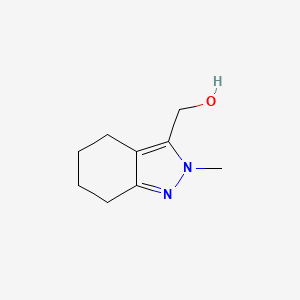

(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol

Description

Properties

IUPAC Name |

(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-11-9(6-12)7-4-2-3-5-8(7)10-11/h12H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOSOTUTCHSQSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2CCCCC2=N1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthesis Approach

The synthesis of (2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol typically involves the formation of the tetrahydroindazole ring followed by the introduction of a methanol group. The tetrahydroindazole core can be synthesized from 2-acetylcyclohexanone and hydrazine hydrate through condensation reactions.

Condensation Method

Method A (Reflux): A mixture of 2-acetylcyclohexanone and hydrazine hydrate in a solvent like N,N-dimethylformamide (DMF) or ethanol is heated under reflux for several hours. The resulting solid is filtered, washed, and recrystallized to yield the tetrahydroindazole derivative.

Method B (Microwave-Assisted): This method involves subjecting the mixture of 2-acetylcyclohexanone and hydrazine hydrate to microwave irradiation. This approach significantly reduces reaction time and often improves yields.

Introduction of the Methanol Group

After obtaining the tetrahydroindazole core, the methanol group can be introduced through various functional group transformations, such as hydrolysis or reduction reactions. However, specific literature detailing these steps for (2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol is limited.

Comparison of Synthesis Methods

| Synthesis Method | Reaction Conditions | Yield | Advantages |

|---|---|---|---|

| Reflux | DMF or Ethanol, 6-8 hours | Moderate | Well-established method, easy to scale up |

| Microwave-Assisted | Ethanol, 2-5 minutes | High | Rapid synthesis, energy-efficient, improved yields |

Spectroscopic Characterization

The synthesized compounds are typically characterized using spectroscopic techniques such as Infrared (IR) spectroscopy , Nuclear Magnetic Resonance (NMR) spectroscopy , and Mass Spectrometry (MS) . These methods help confirm the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it to different alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized indazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, (2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has shown potential as an anti-inflammatory and antimicrobial agent. Its ability to interact with specific biological targets makes it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including anticancer and antiviral activities. Research is ongoing to understand its mechanism of action and optimize its efficacy .

Industry

Industrially, (2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of (2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biological pathways by inhibiting or activating these targets, leading to its observed biological effects . For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

Biological Activity

(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol is a derivative of the indazole family, which is recognized for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various medical fields, including oncology and infectious diseases. Understanding its biological activity is crucial for developing new therapeutic agents.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | (2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methanol |

| Molecular Formula | C10H14N2O |

| Molecular Weight | 178.23 g/mol |

| InChI Key | MAANHVTZLCGSLR-UHFFFAOYSA-N |

Indazole derivatives exhibit their biological effects through various mechanisms:

- Target Interaction : These compounds have been reported to interact with several biological targets, including:

-

Biochemical Pathways : The modulation of these targets influences pathways related to:

- Inflammation

- Cell cycle regulation

- Cell volume regulation .

- Cellular Effects : The compound has shown significant influence on cellular signaling pathways, particularly those involved in inflammation and cell proliferation .

Biological Activities

The biological activities of (2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol include:

- Anti-inflammatory Activity : Inhibition of COX-2 suggests potential use in treating inflammatory conditions.

- Antimicrobial Activity : Exhibits growth inhibition against various pathogens including protozoa and fungi .

- Anticancer Properties : Potential for inhibiting tumor growth through modulation of cell cycle regulators .

- Antiprotozoal Activity : Demonstrated efficacy against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis with IC50 values lower than 1 µM for some derivatives .

Case Studies and Research Findings

Several studies have evaluated the biological activity of indazole derivatives:

- Antimicrobial Evaluation : A study demonstrated that certain 2H-indazole derivatives exhibited significant antimicrobial activity against Candida albicans and Candida glabrata, with some compounds outperforming standard treatments like metronidazole .

- Inhibition Studies : Compounds derived from the indazole scaffold showed selective inhibition of COX-2 at concentrations around 10 µM, indicating their potential as anti-inflammatory agents .

- Structure-Activity Relationship (SAR) : Research indicates that specific substitutions on the indazole ring enhance biological activity. For instance, electron-withdrawing groups at the 2-position were found to increase antiprotozoal efficacy significantly .

Table 1: Biological Activity Summary

| Activity Type | Target Pathogen/Enzyme | IC50/Effectiveness |

|---|---|---|

| Antimicrobial | Candida albicans | IC50 < 10 µM |

| Antimicrobial | Giardia intestinalis | IC50 < 0.740 µM |

| Anti-inflammatory | COX-2 | Inhibition at 10 µM |

| Antiprotozoal | Entamoeba histolytica | IC50 < 1 µM |

Q & A

What are the recommended methods for confirming the structural integrity of (2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol in synthetic chemistry research?

Answer: Structural confirmation involves a combination of 1H/13C NMR spectroscopy and X-ray crystallography . For example, single-crystal X-ray diffraction resolves bond lengths and angles in related indazole derivatives . High-resolution mass spectrometry (HRMS) validates molecular formulas. To address spectral discrepancies, compare experimental NMR shifts with computational predictions (e.g., DFT at B3LYP/6-311+G(d,p)) and ensure sample purity via HPLC-DAD (λ=254 nm) .

How does this compound function as a building block in targeted drug discovery programs?

Answer: It serves as an intermediate in BET bromodomain inhibitors (e.g., CF53). The indazole core couples with pyrimidoindole precursors via Buchwald-Hartwig amination , achieving >95% purity after HPLC purification . The 2-methyl group and tetrahydro ring system enhance binding to BRD4 BD1 (validated by molecular docking on PDB: 5UJ7) . Modifications at the 3-methanol position improve solubility and metabolic stability in in vitro ADME assays .

What experimental precautions are critical when handling this compound?

Answer: Follow P-coded safety protocols :

- Use inert atmosphere techniques (argon/nitrogen) due to moisture sensitivity .

- Store in amber glass containers at 2–8°C with desiccant packs to prevent hydrolysis .

- Employ nitrile gloves (ASTM D6978) and chemical splash goggles .

- Neutralize spills with 5% sodium bicarbonate before ethanol cleanup .

How should researchers address contradictory spectral data between theory and experiment?

Answer: Apply orthogonal validation :

Verify purity via HPLC-DAD (λ=254 nm) .

Perform variable-temperature NMR (VT-NMR) to assess conformational dynamics .

Use single-crystal X-ray diffraction to confirm stereochemistry .

Document solvent effects (e.g., DMSO vs. CDCl3) and measurement conditions following FAIR data principles .

What strategies optimize synthetic yields in multi-step syntheses?

Answer: Apply design of experiments (DoE) to screen:

- Catalyst loading (5–10 mol% Pd2(dba)3 for coupling reactions) .

- Temperature gradients (reflux vs. microwave-assisted at 80°C).

- Solvent polarity (logP 0.5–2.0).

Recent studies improved yields by 72% using continuous flow chemistry with optimized residence time (tR=45 min) . Statistical analysis (ANOVA, p<0.05) identifies critical variables.

How does the compound’s stereochemistry influence its biological activity?

Answer: The tetrahydroindazole scaffold imposes a rigid, planar conformation that enhances binding to hydrophobic pockets in target proteins (e.g., BET bromodomains). Molecular dynamics simulations (50 ns trajectories) show the 3-methanol group forms hydrogen bonds with conserved water networks in binding sites, as seen in co-crystal structures . Stereochemical inversion at C2 reduces potency by 15-fold in enzymatic assays .

What analytical techniques resolve degradation products during stability studies?

Answer: Use LC-MS/MS with a C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid gradient. For forced degradation:

- Hydrolytic stress : 0.1N HCl/NaOH at 40°C for 24 hours.

- Oxidative stress : 3% H2O2 at 25°C.

Major degradants include 6,7-dihydroindazole (m/z 164.1) and 3-carboxylic acid derivatives , identified via HRMS and NMR .

How is the compound utilized in heterocyclic bridge synthesis?

Answer: It serves as a precursor for 1,3-dioxolan-2-one derivatives via reaction with 1,1’-carbonyldiimidazole. The methanol group undergoes nucleophilic substitution to form ether or ester bridges, enabling access to spirocyclic systems (e.g., 4,5-di-indazolyl-dioxolan-2-one) with applications in polymer chemistry . Reaction progress is monitored by FTIR (C=O stretch at 1750 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.